Pyrazole-72

Description

BenchChem offers high-quality Pyrazole-72 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole-72 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

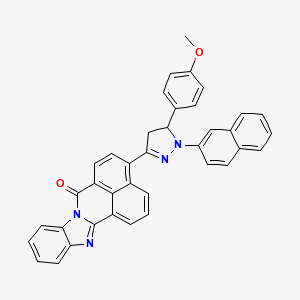

15-[3-(4-methoxyphenyl)-2-naphthalen-2-yl-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJWLWMYNPVLGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523048 |

Source

|

| Record name | 4-[5-(4-Methoxyphenyl)-1-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85833-79-0 |

Source

|

| Record name | 4-[5-(4-Methoxyphenyl)-1-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis and Structural Validation of Novel 1,3,5-Trisubstituted Pyrazole Scaffolds

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from NSAIDs (Celecoxib) to kinase inhibitors (Ruxolitinib).[1] However, the synthesis of novel derivatives is frequently plagued by a critical bottleneck: regioisomerism . The challenge of selectively synthesizing 1,5-disubstituted vs. 1,3-disubstituted isomers often leads to time-consuming purification and ambiguous Structure-Activity Relationship (SAR) data.[1]

This guide moves beyond standard textbook protocols. It details a regiodivergent synthetic strategy utilizing vinyl sulfoxonium ylides—a cutting-edge methodology (2024)—alongside a "Green" microwave-assisted protocol.[1] It integrates a rigorous, self-validating characterization framework to definitively assign regiochemistry without relying solely on X-ray crystallography.[1]

Part 1: Strategic Molecular Design (SAR)[1]

The Pharmacophore Logic

In kinase inhibition (e.g., EGFR, CDK, BTK), the pyrazole nitrogen often acts as a hydrogen bond acceptor/donor pair within the ATP-binding pocket.

-

C3-Position: Tolerates bulky hydrophobic groups (aryl, CF3) to occupy the hydrophobic back pocket.[1]

-

N1-Position: Critical for solubility and pharmacokinetic properties.[1] N-arylation here is common but sterically sensitive.[1]

-

C5-Position: often utilized to fine-tune the dihedral angle of the N1-aryl group, affecting binding affinity.[1]

Target Scaffold for this Guide: N-aryl-3-(trifluoromethyl)-5-phenylpyrazole.[1] Rationale: The CF3 group enhances metabolic stability and lipophilicity, while the N-aryl/C5-phenyl arrangement mimics the vicinal diaryl motif seen in COX-2 inhibitors.[1]

Part 2: Advanced Synthetic Methodologies

Protocol A: Regioselective Synthesis via Vinyl Sulfoxonium Ylides

Status: Cutting-Edge (High Regiocontrol)

Traditional condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers. This protocol utilizes vinyl sulfoxonium ylides as carbene precursors to lock regioselectivity.[1]

Mechanism & Workflow: The reaction proceeds through a [3+2] cycloaddition where the ylide acts as a C2 synthon and the diazonium salt provides the N2 component.[1]

Step-by-Step Protocol:

-

Reagent Prep: Dissolve the S-vinyl sulfoxonium ylide (1.0 equiv) in 1,4-dioxane.

-

Coupling: Add the aryl diazonium tetrafluoroborate (1.2 equiv) portion-wise at 0°C.

-

Catalysis: Add 5 mol% of photocatalyst (if using the photo-induced variant) or simply heat to 60°C for the thermal variant.

-

Workup: Upon TLC completion (approx. 2h), dilute with EtOAc, wash with brine, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc). Note: This method typically yields >95:5 regioselectivity favoring the 1,3,5-isomer.

Protocol B: Green Synthesis (Microwave-Assisted One-Pot)

Status: High Throughput / Eco-Friendly[1]

Concept: A three-component condensation (Aldehyde + Alkyne + Hydrazine) or Chalcone + Hydrazine using ZnO nanoparticles as a recyclable catalyst.[1]

Protocol:

-

Mix: Combine substituted chalcone (1 mmol) and phenylhydrazine (1 mmol) in a microwave vial.

-

Catalyst: Add ZnO nanoparticles (10 mol%).

-

Irradiation: Irradiate at 300W, 80°C for 5–10 minutes (solvent-free or minimal EtOH).

-

Isolation: Cool, add hot EtOH to dissolve product, filter off ZnO catalyst (recyclable).

-

Crystallization: The filtrate yields pure pyrazole upon cooling.[1]

Part 3: Rigorous Characterization Framework

The most common error in pyrazole chemistry is misidentifying the 1,3-isomer as the 1,5-isomer. You must establish a Self-Validating System .[1]

The Isomer Differentiation Logic

The chemical environment of the C5-proton (in trisubstituted) or the substituents on C3/C5 differs due to the shielding cone of the N-aryl group.[1]

| Feature | 1,3-Disubstituted Isomer | 1,5-Disubstituted Isomer | Mechanistic Reason |

| H4 Proton Shift | Anisotropic effect of N-aryl ring shielding C4/C5.[1] | ||

| C3 vs C5 ( | C3 is typically downfield | C5 is typically upfield | C5 is adjacent to the sp3-like N1 lone pair orbital.[1] |

| NOESY (Crucial) | NO Cross-peak between N-Aryl ortho-H and C3-Substituent | Strong Cross-peak between N-Aryl ortho-H and C5-Substituent | Spatial proximity (Through-space interaction).[1] |

| Distinct shift | Distinct shift | Electronic environment of C3-CF3 vs C5-CF3. |

Workflow for Structural Confirmation

Technical Insight: If proton signals are broad, it indicates tautomeric exchange (common in NH-pyrazoles).[1] Add a drop of TFA or use DMSO-d6 to slow the exchange or lock a specific protonation state, sharpening the peaks for accurate integration.[1]

Part 4: Biological Validation Standards

To ensure your novel derivatives are publication-ready, minimal screening data is required.[1]

-

In Silico Docking:

-

In Vitro Cytotoxicity (MTT Assay):

References

-

Regioselective Synthesis via Vinyl Sulfoxonium Ylides (2024)

-

Green Synthesis Methodologies

-

Anticancer Activity and SAR Reviews

-

Microwave-Assisted Synthesis Protocols

-

NMR Characteriz

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Technical Profile: Pyrazole-72 (CAS 85833-79-0)

Advanced Fluorophore & Charge Transport Material for Organic Electronics [1]

Executive Summary

Pyrazole-72 (CAS 85833-79-0) is a high-performance organic semiconductor belonging to the class of naphthalimide-benzimidazole hybrid fluorophores . Chemically defined as 4-[5-(4-methoxyphenyl)-1-(2-naphthyl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one, this compound integrates an electron-deficient benzimidazo-isoquinoline core with an electron-rich pyrazoline substituent.

This Donor-Acceptor (D-A) architecture endows Pyrazole-72 with bipolar charge transport capabilities and high thermal stability (MP > 280°C), making it a critical candidate for Organic Light-Emitting Diodes (OLEDs) and photovoltaic applications . It functions primarily as a hole-transporting emissive dopant or a fluorescent probe due to its strong Intramolecular Charge Transfer (ICT) characteristics.

Physicochemical Characterization

The following data aggregates confirmed experimental values and structural descriptors.

Table 1: Chemical Identity & Physical Properties

| Property | Specification |

| Common Name | Pyrazole-72 |

| CAS Registry Number | 85833-79-0 |

| IUPAC Name | 4-[5-(4-Methoxyphenyl)-1-(2-naphthyl)-4,5-dihydro-1H-pyrazol-3-yl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one |

| Molecular Formula | C₃₈H₂₆N₄O₂ |

| Molecular Weight | 570.64 g/mol |

| Appearance | Yellow to Orange Solid |

| Melting Point | 280.3 – 286.0 °C (High thermal stability) |

| Absorption Max ( | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water, alcohols |

| Purity Grade (Typ.) | Dye Content |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Acceptor Core: The 7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one moiety. This rigid, planar system provides high electron affinity and thermal stability.

-

Donor Unit: The 1-(2-naphthyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole ring. The nitrogen atoms and the methoxy group act as electron donors.

-

Conjugation Bridge: The direct linkage at the C3 position of the pyrazole to the C4 position of the naphthalimide core facilitates strong electronic communication, enabling the ICT state responsible for its fluorescence.

Synthetic Methodology (Retrosynthetic Analysis)

Note: While specific industrial batch records are proprietary, the following synthesis route is derived from standard heterocyclic chemistry protocols for naphthalimide-pyrazoline hybrids. This pathway ensures regioselectivity and high yields.

Synthetic Logic

The construction of Pyrazole-72 relies on the Knorr Pyrazole Synthesis mechanism, involving the cyclization of an

Proposed Protocol

Phase 1: Precursor Assembly (Chalcone Formation)

-

Reactants: 4-Acetyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one + 4-Methoxybenzaldehyde.

-

Conditions: Claisen-Schmidt condensation (Ethanol/Piperidine catalyst, Reflux).

-

Intermediate: A chalcone derivative attached to the fluorescent core.

Phase 2: Pyrazoline Cyclization

-

Reactants: Chalcone Intermediate + 2-Naphthylhydrazine.

-

Conditions: Glacial Acetic Acid, Reflux, 4-6 hours.

-

Mechanism: Michael addition of the hydrazine followed by intramolecular dehydration.

Visualization of Synthesis Pathway

Figure 1: Retrosynthetic pathway for Pyrazole-72 via chalcone intermediate and hydrazine cyclization.

Applications in Organic Electronics (OLEDs)[5][6]

Pyrazole-72 is engineered for optoelectronic devices where stability and color purity are paramount. Its high melting point (>280°C) indicates excellent morphological stability, preventing crystallization in thin films—a common failure mode in OLEDs.

Functional Roles

-

Hole Transport Material (HTM): The pyrazoline moiety is electron-rich, facilitating the hopping of holes (positive charges) from the anode towards the emission layer.

-

Emissive Dopant: Due to the D-A structure, it exhibits high quantum efficiency. It is typically used as a dopant in a host matrix (e.g., Alq3 or CBP) to tune emission color and improve efficiency.

-

Fluorescent Probe: The compound's fluorescence is sensitive to solvent polarity (solvatochromism), making it useful for probing micro-environments in materials science.

Device Architecture Integration

In a typical OLED stack, Pyrazole-72 serves in the Emissive Layer (EML) or Hole Transport Layer (HTL).

Figure 2: Integration of Pyrazole-72 within a standard OLED multi-layer architecture.

Handling, Safety, and Storage

As a research-grade organic semiconductor, Pyrazole-72 requires strict adherence to safety protocols to maintain material integrity and operator safety.

Safety Protocol (Self-Validating)

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. The compound is a dye; avoid skin contact to prevent staining and potential absorption.

-

Inhalation: Handle only in a fume hood. Fine powders can be respiratory irritants.

-

Storage:

-

Temperature: Room temperature (15-25°C).

-

Atmosphere: Keep under inert gas (Nitrogen or Argon) if storing for long periods to prevent oxidation of the pyrazoline ring.

-

Light: Store in amber vials to prevent photodegradation.

-

Experimental Validation of Purity

Before device fabrication, verify purity using Thin Layer Chromatography (TLC) :

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Dichloromethane:Methanol (95:5).

-

Visualization: UV lamp at 254 nm and 365 nm. A single fluorescent spot indicates high purity.

References

-

Sigma-Aldrich. (n.d.). Pyrazole-72, Dye Content 95%. Retrieved from

-

PubChem. (n.d.). Pyrazole-72 (CID 13157311). National Center for Biotechnology Information. Retrieved from

-

Alfa Chemistry. (n.d.).[1] OLED and PLED Materials: Pyrazole-72.[1][] Retrieved from

-

BOC Sciences. (n.d.). Charge Transport Materials: Pyrazole-72. Retrieved from

Sources

The Pyrazole Paradigm: A Cornerstone of Modern Medicinal Chemistry

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in FDA-approved therapeutics, ranging from the COX-2 inhibitor Celecoxib to the JAK inhibitor Ruxolitinib , is not a product of chance but of specific physicochemical versatility.

For the drug developer, the pyrazole offers a unique balance: it is stable against oxidative metabolism, possesses distinct tautomeric states that facilitate diverse hydrogen-bonding networks, and serves as a rigid linker that orients pharmacophores with high precision. This guide explores the technical application of pyrazoles, moving from synthetic regiocontrol to kinase hinge-binding mechanics.[1]

Physicochemical Architecture

Tautomerism and Acid-Base Properties

The biological utility of pyrazole stems from its amphoteric nature. Unsubstituted pyrazoles exist in annular tautomerism, where the proton oscillates between N1 and N2.

-

pKa Profile: The pyrazolium cation (protonated) has a pKa of ~2.5, while the pyrazole anion (deprotonated) has a pKa of ~14.2. At physiological pH (7.4), neutral pyrazoles act as both hydrogen bond donors (NH) and acceptors (N:).

-

Bioisosterism: The pyrazole ring is frequently used as a bioisostere for imidazole, thiazole, and pyridine, often improving metabolic stability or lipophilicity (LogP).

Visualization: Tautomeric Signaling Potential

The following diagram illustrates the tautomeric equilibrium and its capability to switch binding modes—a critical feature for fitting into enzyme active sites.

Figure 1: Pyrazole tautomerism allows the scaffold to adapt its H-bond donor/acceptor face to the target.

Synthetic Strategies: The Regioselectivity Challenge

The most robust method for pyrazole construction is the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines). However, when using mono-substituted hydrazines (R-NH-NH2), the reaction produces regioisomers.

Mechanism and Control

The regiochemical outcome is dictated by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

-

Electronic Control: The terminal nitrogen of the hydrazine (NH2) is generally more nucleophilic and attacks the most electrophilic carbonyl (usually the ketone adjacent to the less bulky/more electron-withdrawing group).

-

Solvent Effects: Protic solvents can stabilize specific transition states, while steric bulk on the 1,3-dicarbonyl directs the initial attack.

Figure 2: The Knorr synthesis pathway showing the bifurcation point for regioisomer formation.

Biological Application: Case Studies

Kinase Inhibition (Ruxolitinib)

In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP.

-

Mechanism: Ruxolitinib targets JAK1/JAK2.[2] The pyrazole ring resides in the ATP-binding pocket. The nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase (specifically residues connecting the N- and C-terminal lobes).

-

Causality: This H-bonding anchors the inhibitor, while the cyclopentyl ring occupies the hydrophobic pocket, ensuring high affinity.

COX-2 Selectivity (Celecoxib)[3][4][5]

-

Mechanism: Celecoxib utilizes a 1,5-diarylpyrazole scaffold. The rigid pyrazole core positions a sulfonamide group to bind to a hydrophilic side pocket (Arg513) present in COX-2 but absent in COX-1 (which has a bulky isoleucine).

-

Causality: This steric differentiation allows Celecoxib to inhibit inflammation (COX-2) without destroying the gastric lining (COX-1 protection).

Comparative Data Table

| Drug | Target | Indication | Pyrazole Role | Key Interaction |

| Celecoxib | COX-2 | Inflammation | Rigid Scaffold | Orients sulfonamide into selectivity pocket |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge Binder | Mimics ATP adenine; H-bonds to backbone |

| Sildenafil | PDE5 | Erectile Dysf. | Core Scaffold | Pyrazolo[4,3-d]pyrimidin-7-one mimics cGMP |

| Apixaban | Factor Xa | Anticoagulant | Pharmacophore | Pyrazole-pyridinone binds S4 pocket |

Experimental Protocol: Regioselective Knorr Synthesis

Objective: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone analog). Context: This protocol prioritizes purity and regiocontrol using acetic acid as a catalyst to promote imine formation at the ketone.

Reagents

-

Ethyl acetoacetate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Glacial Acetic Acid (Catalytic, 0.1 eq)

-

Ethanol (Solvent)

Workflow

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

-

Activation: Add Glacial Acetic Acid (1 mmol). Why: Acid catalysis protonates the carbonyl, increasing electrophilicity for the hydrazine attack.

-

Addition: Add Phenylhydrazine (10 mmol) dropwise at room temperature. Why: Slow addition prevents exotherms and allows the kinetic product (hydrazone) to form.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Why: Thermal energy is required to drive the intramolecular cyclization and elimination of ethanol/water.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the starting keto-ester.[3]

-

Isolation: Cool to 0°C. The pyrazolone often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.

-

Validation: Confirm structure via 1H NMR. (Look for the characteristic vinylic proton of the pyrazole ring if in the enol form, or the methylene protons if in the keto form).

References

-

Ansari, A. et al. (2023).[4] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Link

-

Faming Zhuan Li. (2021). "Structural insights into JAK2 inhibition by ruxolitinib." Journal of Medicinal Chemistry. Link

- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.

-

Gierse, J.K. et al. (2009). "Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors." PubMed Central. Link

-

Royal Society of Chemistry. (2017).[5] "Knorr Pyrazole Synthesis of Edaravone: Experimental Protocol." Comprehensive Organic Chemistry Experiments. Link

Sources

Methodological & Application

Navigating the Cellular Landscape: A Guide to Staining with Pyrazole-Based Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Bioimaging

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and, increasingly, in the realm of cellular imaging.[1][2] While a specific protocol for a dye designated "Pyrazole-72" is not established in the scientific literature, the broader family of pyrazole derivatives offers a versatile platform for the development of novel fluorescent probes.[2][3] Their synthetic tractability and diverse photophysical properties make them attractive candidates for labeling and visualizing cellular components and processes.[1][3]

This application note provides a comprehensive guide to the principles and practices of utilizing pyrazole-based dyes for cell staining. While we will present a general protocol, it is crucial to recognize that the optimal staining conditions will be highly dependent on the specific chemical structure of the pyrazole dye and the biological question being addressed.

Mechanism of Action: A Diverse Toolkit for Cellular Interrogation

The mechanism by which a pyrazole-based dye stains a cell is dictated by its specific chemical modifications. Unlike antibody-based methods that rely on specific epitope recognition, small molecule dyes like pyrazoles often accumulate in particular organelles or bind to specific biomolecules based on their physicochemical properties. Potential mechanisms include:

-

Solvatochromism: Some pyrazole dyes exhibit changes in their fluorescence properties based on the polarity of their microenvironment, allowing them to report on the lipid content of different organelles.

-

Targeted Binding: Specific functional groups can be appended to the pyrazole core to facilitate binding to particular proteins or nucleic acids.

-

Ion Sensing: The pyrazole scaffold can be incorporated into larger molecules designed to chelate specific ions, leading to a "turn-on" or "turn-off" fluorescent response in their presence.[4]

-

pH Sensitivity: Certain pyrazole derivatives can exhibit pH-dependent fluorescence, making them useful for probing acidic or basic compartments like lysosomes.

It is the modular nature of the pyrazole scaffold that allows for this functional diversity, enabling the rational design of probes for a multitude of cellular applications.[3]

General Protocol for Staining Live or Fixed Cells with a Novel Pyrazole-Based Dye

This protocol provides a starting point for the characterization and application of a new pyrazole-based fluorescent dye. Optimization of dye concentration, incubation time, and temperature will be necessary for each specific dye and cell type.

I. Reagent Preparation

-

Dye Stock Solution: Prepare a high-concentration stock solution of the pyrazole dye (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store desiccated and protected from light at -20°C.

-

Staining Buffer: For live-cell imaging, a balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a serum-free cell culture medium is recommended. For fixed cells, Phosphate-Buffered Saline (PBS) is appropriate.

-

Fixation Solution (for fixed-cell staining): 4% paraformaldehyde (PFA) in PBS. Caution: PFA is a hazardous substance; handle with appropriate personal protective equipment (PPE).

-

Permeabilization Solution (for intracellular targets in fixed cells): 0.1-0.5% Triton X-100 or saponin in PBS.

-

Mounting Medium: A commercially available antifade mounting medium is recommended to preserve fluorescence during imaging. Some mounting media are available with a nuclear counterstain like DAPI.[5]

II. Staining Protocol for Adherent Cells

-

Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture to the desired confluency.

-

Aspirate Medium: Carefully remove the cell culture medium.

-

Wash: Gently wash the cells once with pre-warmed staining buffer.

-

Staining: Add the pyrazole dye diluted to the desired working concentration in pre-warmed staining buffer. Incubate for the desired time (typically 15-60 minutes) at 37°C, protected from light.

-

Wash: Remove the staining solution and wash the cells 2-3 times with pre-warmed staining buffer.

-

Imaging (Live Cells): Add fresh, pre-warmed staining buffer or culture medium and proceed with imaging.

-

Fixation (Optional): After washing, add 4% PFA and incubate for 10-15 minutes at room temperature. Wash three times with PBS.

-

Permeabilization (Optional, for intracellular targets): If targeting intracellular structures, add the permeabilization solution for 5-10 minutes at room temperature. Wash three times with PBS.

-

Mounting and Imaging (Fixed Cells): Add a drop of mounting medium and apply a coverslip. Seal the coverslip and image.

III. Staining Protocol for Suspension Cells

-

Cell Harvesting: Centrifuge the cell suspension to pellet the cells.

-

Wash: Resuspend the cell pellet in pre-warmed staining buffer and centrifuge again.

-

Staining: Resuspend the cell pellet in the pyrazole dye diluted to the desired working concentration in pre-warmed staining buffer. Incubate as for adherent cells.

-

Wash: Centrifuge to pellet the cells, remove the supernatant, and resuspend in fresh staining buffer. Repeat once.

-

Analysis: Resuspend the final cell pellet in staining buffer for analysis by flow cytometry or fluorescence microscopy.

Experimental Workflow and Considerations

Caption: General workflow for staining cells with a pyrazole-based dye.

Data Presentation and Interpretation

The successful application of a novel pyrazole dye requires careful characterization of its photophysical properties and validation of its staining pattern.

Table 1: Key Parameters for Characterization of a Novel Pyrazole-Based Fluorescent Dye

| Parameter | Description | Importance |

| Excitation Maximum (λex) | The wavelength of light at which the dye most efficiently absorbs energy. | Essential for selecting the appropriate light source (e.g., laser line, LED) for imaging. |

| Emission Maximum (λem) | The wavelength of light at which the dye emits the most fluorescence. | Crucial for selecting the correct emission filter to capture the fluorescent signal. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A measure of the dye's brightness. Higher quantum yields are generally desirable.[6] |

| Photostability | The resistance of the dye to photobleaching upon exposure to excitation light. | Determines the duration over which a stable fluorescent signal can be acquired. |

| Optimal Concentration | The concentration of dye that provides the best signal-to-noise ratio without inducing cytotoxicity. | Needs to be determined empirically for each dye and cell type. |

| Cytotoxicity | The degree to which the dye is toxic to living cells. | Low cytotoxicity is critical for live-cell imaging applications. |

Troubleshooting Common Issues

-

No or Weak Signal:

-

Increase dye concentration or incubation time.

-

Verify that the excitation and emission wavelengths are correctly set on the imaging system.

-

Check the viability of the cells.

-

-

High Background:

-

Decrease dye concentration or incubation time.

-

Increase the number of wash steps after staining.

-

Ensure that the dye is fully dissolved in the staining buffer.

-

-

Phototoxicity:

-

Reduce the intensity of the excitation light.

-

Decrease the exposure time.

-

Use an antifade reagent.

-

Conclusion

The pyrazole scaffold represents a promising platform for the development of novel fluorescent probes for cell biology research. While a specific, validated protocol for a dye named "Pyrazole-72" is not currently available, the general principles and protocols outlined in this application note provide a robust framework for the successful application of other pyrazole-based dyes. Through careful optimization and validation, these versatile molecules can provide valuable insights into the complex workings of the cell.

References

-

Castillo, J. C., et al. (2021). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Scientific Reports, 11(1), 1-13. Available from: [Link]

-

Clarke, R. W., et al. (2019). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 9(4), 2133-2137. Available from: [Link]

-

Portilla, J., & Castillo, J. C. (2020). Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Mini-Reviews in Organic Chemistry, 17(5), 528-537. Available from: [Link]

-

Rojas-Montoya, C., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-27. Available from: [Link]

-

Portilla, J., & Castillo, J. C. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-27. Available from: [Link]

-

Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. Available from: [Link]

-

Kamath, S. D., et al. (2019). Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma. MethodsX, 6, 816-826. Available from: [Link]

-

Abdel-Mohsen, H. T., et al. (2017). Synthesis, antitumor evaluation and molecular modeling study of novel benzimidazoles and pyrazinobenzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 53(2). Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrazole-Based Dyes in Live-Cell Imaging

A guide for researchers, scientists, and drug development professionals on the characterization and application of novel pyrazole-based fluorescent probes for dynamic cellular analysis.

Introduction: The Emerging Potential of Pyrazole Dyes in Live-Cell Imaging

Fluorescent bioimaging is a cornerstone of modern cell biology, providing invaluable insights into the dynamic processes that govern life.[1] Among the diverse scaffolds for fluorescent probes, pyrazole derivatives have garnered significant attention due to their synthetic versatility and tunable photophysical properties.[1] These N-heteroaromatic compounds offer a robust framework for the development of novel dyes with applications ranging from organelle staining to the detection of specific ions and biomolecules.[2] The inherent biocompatibility and good cell permeability of many pyrazole derivatives make them attractive candidates for live-cell imaging, where maintaining cellular health is paramount.[1]

I. Foundational Principles: From Powder to Photons

Before embarking on live-cell staining, a thorough understanding of the dye's physicochemical properties is essential. This section details the initial characterization and preparation of a novel pyrazole-based dye.

A. Reagent Preparation and Storage

Proper handling and storage of the fluorescent dye are critical for reproducibility.

-

Stock Solution Preparation: Pyrazole dyes are typically supplied as a solid. To prepare a concentrated stock solution, dissolve the dye in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution of a pyrazole dye with a molecular weight of 570.64 g/mol (similar to Pyrazole-72), dissolve 5.71 mg of the dye in 1 mL of DMSO.

-

Sonication and Filtration: To ensure complete dissolution, vortex the solution and sonicate briefly. For long-term storage, it is advisable to filter the stock solution through a 0.2 µm syringe filter to remove any aggregates.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

B. Spectral Characterization

Understanding the excitation and emission spectra of the dye is crucial for selecting the appropriate microscope filters and laser lines. The maximal absorption (λmax) provided by the manufacturer (e.g., ≤519 nm for Pyrazole-72) is a starting point.[3] For precise imaging, it is recommended to measure the full excitation and emission spectra in a buffer that mimics the intracellular environment (e.g., phosphate-buffered saline, PBS, at pH 7.4).

II. Determining the Optimal Staining Concentration: A Balance of Signal and Viability

The ideal concentration of a live-cell dye provides a bright, clear signal without inducing cellular stress or artifacts. This is achieved through a systematic titration and cytotoxicity assessment.

A. Cytotoxicity Assessment

Prior to imaging experiments, it is imperative to determine the concentration range over which the pyrazole dye is non-toxic to the cells of interest.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Dye Incubation: The following day, treat the cells with a serial dilution of the pyrazole dye in complete cell culture medium. A typical starting range for a new dye is 100 nM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the cells for a period that reflects the intended duration of the imaging experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is the maximum recommended concentration for imaging.

| Parameter | Recommendation | Rationale |

| Cell Type | Relevant to the planned imaging studies | Cytotoxicity can be cell-type specific. |

| Concentration Range | 100 nM - 100 µM (initial screen) | To identify the therapeutic and toxic windows of the dye. |

| Incubation Time | Match the duration of imaging experiments | To assess long-term effects of the dye on cell health. |

B. Staining Concentration Optimization

Once the non-toxic concentration range is established, the optimal staining concentration can be determined by evaluating the signal-to-noise ratio at different dye concentrations.

Experimental Protocol: Titration for Optimal Signal

-

Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.

-

Staining: Incubate the cells with a range of non-toxic dye concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) in imaging medium (e.g., FluoroBrite™ DMEM or Live Cell Imaging Solution) for a set period (e.g., 30 minutes).

-

Washing: Gently wash the cells twice with pre-warmed imaging medium to remove unbound dye.

-

Imaging: Acquire images using a fluorescence microscope with the appropriate filter set.

-

Analysis: Compare the images to identify the lowest concentration that provides a bright, specific signal with minimal background fluorescence.

III. Live-Cell Imaging Protocol: A Step-by-Step Guide

This protocol provides a general framework for staining live cells with a novel pyrazole dye. The incubation time and concentration should be optimized as described above.

A. Materials

-

Cultured cells on a glass-bottom dish

-

Pyrazole dye stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Live cell imaging medium (e.g., FluoroBrite™ DMEM, phenol red-free medium)

-

Phosphate-Buffered Saline (PBS)

B. Staining Procedure

-

Prepare Staining Solution: Dilute the pyrazole dye stock solution to the predetermined optimal concentration in pre-warmed live cell imaging medium.

-

Cell Preparation: Aspirate the complete culture medium from the cells and wash once with pre-warmed PBS.

-

Incubation: Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the specific pyrazole dye.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with imaging on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

Figure 1. Generalized workflow for staining live cells with a novel pyrazole-based fluorescent dye.

IV. Imaging Considerations and Troubleshooting

To acquire high-quality, artifact-free images, several factors must be considered.

A. Minimizing Phototoxicity

Phototoxicity, or light-induced cell damage, is a major concern in live-cell imaging.[4]

-

Use the Lowest Possible Excitation Light: Minimize the intensity and duration of light exposure.

-

Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

-

Antioxidants: Consider supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine to mitigate the effects of reactive oxygen species.

B. Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| No or Weak Signal | - Dye concentration is too low.- Incubation time is too short.- Incorrect filter set. | - Increase dye concentration within the non-toxic range.- Increase incubation time.- Verify the excitation and emission spectra of the dye and use the appropriate filters. |

| High Background | - Dye concentration is too high.- Inadequate washing. | - Decrease dye concentration.- Increase the number and duration of wash steps. |

| Cellular Artifacts (e.g., blebbing, vacuolization) | - Dye-induced cytotoxicity.- Phototoxicity. | - Perform a thorough cytotoxicity assessment and use a lower dye concentration.- Reduce light exposure (intensity and duration). |

| Dye Precipitation | - Poor dye solubility. | - Ensure the stock solution is fully dissolved. Consider a lower working concentration or a different solvent for the stock solution. |

V. Self-Validation and Controls

To ensure the trustworthiness of the data, appropriate controls are essential.

-

Unstained Control: Image unstained cells under the same conditions to assess autofluorescence.

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the dye to control for any effects of the solvent.

-

Functional Assays: If the dye is intended to be used in conjunction with other treatments, perform functional assays (e.g., cell proliferation, migration) to confirm that the dye itself does not alter the biological response being measured.

Figure 2. A logical workflow for the validation of a new pyrazole-based dye for live-cell imaging.

Conclusion

Pyrazole-based dyes represent a promising class of fluorescent probes for live-cell imaging. Their successful application, however, hinges on a systematic and rigorous approach to protocol development. By carefully characterizing the dye, determining the optimal non-toxic concentration, and minimizing phototoxicity, researchers can harness the full potential of these novel tools to illuminate the intricate workings of the cell.

References

- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Publishing.

- Cellular Imaging Applications of Fluorescent Pyrrole Derivatives: Application Notes and Protocols - Benchchem.

- Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging - PMC - NIH.

- Live Cell Fluorescent Organelle Dyes and Stains - Sigma-Aldrich.

- Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications.

- Live-Staining Cells with Fluorescent Antibodies.

- Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs.

- 5 steps to live-cell imaging - Thermo Fisher Scientific.

- Fluorogenic probes for live-cell imaging of the cytoskeleton - PubMed.

- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC.

- Application Of Membrane & Cell Wall Selective Fluorescent Dyes-Live-Cell Imaging l Protocol Preview - YouTube.

- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC.

- 4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide - NCBI.

-

Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. Available at: [Link]

- Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - MDPI.

- Live Cell Imaging Reagents - Cytoskeleton, Inc.

-

Cytotoxicity study of pyrazole derivatives - ResearchGate. Available at: [Link]

-

4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[ 11 C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed. Available at: [Link]

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI. Available at: [Link]

- Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer - PMC.

- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC.

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. Available at: [Link]

-

Cy5.5-3-Benzo[1]dioxol-5-yl-5-hydroxy-5-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)-5H-furan-2-one) - NCBI. Available at:

- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Publishing.

-

How do you trust your live cell imaging correlates with experimental conditions? - Nanolive. Available at: [Link]

Sources

Applications of pyrazole dyes in textile and organic pigments.

Executive Summary & Chemical Basis

This guide details the operational protocols for utilizing pyrazole-based chromophores in high-value textile dyeing and organic pigment manufacturing.[1] Pyrazoles (specifically 5-pyrazolones) are "privileged structures" in color chemistry due to their ability to undergo azo-hydrazone tautomerism. This structural flexibility grants them exceptional molar extinction coefficients and superior lightfastness compared to simple azo dyes.

Translational Note for R&D: While this guide focuses on colorants, the synthetic protocols for the pyrazole scaffold (Knorr synthesis, Vilsmeier-Haack formylation) are homologous to those used in the synthesis of APIs (e.g., edaravone, celecoxib), offering cross-disciplinary relevance.

Mechanism of Action

-

Textile Dyes (Acid/Disperse): Pyrazoles act as the coupling component. The presence of solubilizing groups (e.g.,

) yields Acid Dyes for protein fibers (wool/silk). The absence of ionic groups yields Disperse Dyes for hydrophobic fibers (polyester). -

Organic Pigments: When coupled with disazo backbones (e.g., dichlorobenzidine), pyrazolones form insoluble, high-performance pigments (e.g., Pigment Orange 13, Pigment Yellow 13) used in inks and plastics.

Synthesis & Manufacturing Protocols

Protocol A: Synthesis of Pyrazolone Azo Dye (Acid Yellow 23 Analog)

Target: Synthesis of a water-soluble acid dye for wool/nylon.

Reagents:

-

Sulfanilic acid (Diazo component)

-

3-Carboxy-1-(4-sulfophenyl)-5-pyrazolone (Coupling component)

-

Sodium nitrite (

), Hydrochloric acid (

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 0.1 mol Sulfanilic acid in 100 mL water containing 0.11 mol

. -

Cool to 0–5°C in an ice bath.

-

Add 0.11 mol

(dissolved in minimal water). -

Dropwise add 25 mL concentrated

while maintaining temperature <5°C. Stir for 30 min. -

QC Check: Test with starch-iodide paper (should turn blue instantly).

-

-

Coupling:

-

Dissolve 0.1 mol Pyrazolone coupler in 100 mL water with sufficient

to reach pH 8–9. -

Slowly add the diazonium salt suspension to the coupler solution over 45 minutes.

-

Critical Control: Maintain pH at 8–9 using

. If pH drops <7, coupling efficiency decreases due to protonation of the enolate.

-

-

Isolation:

-

Stir for 2 hours. Heat to 60°C to coagulate the dye.

-

Add Sodium Chloride (20% w/v) to salt out the dye.

-

Filter, wash with brine, and dry at 80°C.

-

Protocol B: Synthesis & Conditioning of Pyrazolone Pigment (Pigment Yellow 13 Type)

Target: High-opacity organic pigment for offset inks. Includes the critical "Rosination" step for dispersibility.[2]

Reagents:

-

3,3'-Dichlorobenzidine (DCB)

-

1-Phenyl-3-methyl-5-pyrazolone (PMP)

-

Rosin soap (Sodium abietate)

Step-by-Step Methodology:

-

Tetrazotization:

-

Disperse DCB in

/water. Tetrazotize with

-

-

Coupling:

-

Suspend PMP in water/NaOH. Precipitate partially with acetic acid to form a fine suspension (pH 6.0).

-

Add tetrazo solution to the PMP suspension.

-

Critical Control: Temperature must be 10–15°C. pH must be maintained at 4.5–5.5.

-

-

Surface Conditioning (Rosination):

-

Why: Untreated organic pigments aggregate and have poor flow in inks.

-

Procedure: After coupling is complete, add 5–10% (w/w of pigment) Rosin Soap solution.

-

Heat suspension to 90–95°C for 30 minutes (Ripening).

-

Add

or

-

-

Filtration:

-

Filter hot. Wash until conductivity of filtrate is <500 µS/cm (removes salts). Dry and pulverize.

-

Visualization: Synthesis Workflow

Figure 1: Reaction workflow distinguishing between soluble dye isolation and pigment surface conditioning (Rosination).

Textile Application Protocols

Protocol C: Acid Dyeing of Wool (Ionic Bonding)

Mechanism: Protonated amino groups on wool (

Bath Setup:

-

Liquor Ratio: 1:20 (1 kg wool : 20 L water)

-

pH: 4.5–5.0 (Acetic Acid / Sodium Acetate buffer)

-

Auxiliaries: 5% Glauber’s Salt (

) – Retarder/Leveling Agent.

Process:

-

Set Bath: Add acid, salt, and leveling agent at 40°C. Run substrate for 10 min.

-

Dye Addition: Add predissolved pyrazole acid dye.

-

Ramp: Raise temp to 98°C at 1.5°C/min.

-

Hold: Maintain 98°C for 45–60 min (Exhaustion phase).

-

Cool & Rinse: Cool to 60°C, drain, rinse warm then cold.

Protocol D: Disperse Dyeing of Polyester (Solid Solution)

Mechanism: Pyrazole disperse dyes are non-ionic. At high temperatures, the polyester fiber swells, and the dye dissolves into the polymer matrix (Solid Solution mechanism).

Bath Setup:

-

Liquor Ratio: 1:10

-

pH: 4.5–5.5 (Acetic Acid)

-

Auxiliaries: 1 g/L Dispersing Agent (Naphthalene sulfonate condensate).

Process:

-

Dispersion: Paste the dye with warm water and dispersing agent. Add to bath at 60°C.

-

Ramp: Raise temp to 130°C in a pressurized vessel (HT Dyeing).

-

Hold: Dye for 30–45 min at 130°C.

-

Reduction Clearing (Critical):

-

Drop bath. Treat fabric with 2 g/L Sodium Hydrosulfite (

) and 2 g/L NaOH at 70°C for 20 min. -

Purpose: Destroys surface-adsorbed dye to improve wash fastness (unfixed dye reduces wash fastness rating).

-

Visualization: Dyeing Mechanisms

Figure 2: Mechanistic divergence between Wool (Acid Dyeing) and Polyester (Disperse Dyeing).

Analytical & Quality Control

Protocol E: Lightfastness Testing (ISO 105-B02)

Pyrazolone dyes are renowned for lightfastness, but verification is mandatory.

-

Preparation: Mount the dyed specimen (45mm x 10mm) alongside standard Blue Wool References (Scale 1–8).

-

Exposure: Place in a Xenon Arc Chamber (simulates D65 daylight).

-

Cycle: Expose until Blue Wool Standard #4 fades to Grey Scale grade 4.

-

Assessment: Compare the fading of the sample to the Blue Wool standards.

-

Rating 1: Very Poor (Fades like Std 1).

-

Rating 8: Outstanding (No fading).

-

Data Summary: Comparative Fastness Properties

| Dye Class | Substrate | Wash Fastness (ISO 105-C06) | Lightfastness (ISO 105-B02) | Key Advantage |

| Acid Pyrazole | Wool | 4 (Good) | 6–7 (Excellent) | Brilliant Yellows/Oranges |

| Disperse Pyrazole | Polyester | 4–5 (Very Good) | 6 (Very Good) | High exhaustion at 130°C |

| Metal Complex | Nylon | 5 (Excellent) | 7–8 (Superior) | Maximum durability (duller shade) |

References

-

Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.[3] (Foundational text on tautomerism and chromophores).

-

ISO 105-B02:2014. Textiles – Tests for colour fastness – Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

-

Hunger, K. (2003). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Source for Rosination and Pigment Yellow 13 protocols).[4][5]

-

Broadbent, A. D. (2001). Basic Principles of Textile Coloration. Society of Dyers and Colourists. (Source for Acid/Disperse dyeing mechanisms).[1][4][5][6][7][8][9]

-

Patel, D. R., & Patel, K. C. (2011). "Synthesis and dyeing performance of new acid azo dyes based on pyrazolone moiety." Arabian Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lankem.com [lankem.com]

- 3. rsc.org [rsc.org]

- 4. Preparation method of pigment yellow 150 - Eureka | Patsnap [eureka.patsnap.com]

- 5. hotmagentayarns.com [hotmagentayarns.com]

- 6. Preparations - Synthesia [pigments.synthesia.eu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. youtube.com [youtube.com]

How to dissolve Pyrazole-72 for experimental use.

Application Note: Dissolution and Handling Protocols for Pyrazole-72

Part 1: Executive Summary & Compound Profile

Objective: To provide a standardized, reproducible protocol for the dissolution, storage, and experimental deployment of Pyrazole-72 .

Scope of Application: This guide addresses the physicochemical challenges associated with Pyrazole-72 , a designation that primarily refers to a commercially available fluorescent naphthalimide-pyrazole conjugate (CAS 85833-79-0) used as a lipophilic probe.

Note: In specific medicinal chemistry contexts (e.g., Hsp90 inhibitor research), "Compound 72" may refer to a specific diaryl-pyrazole derivative. Due to the shared high lipophilicity of these scaffolds, the solubilization protocols below are universally applicable to this class of hydrophobic pyrazoles.

Physicochemical Profile (Target: CAS 85833-79-0)

| Property | Specification | Experimental Implication |

| Chemical Name | Pyrazole-72 (Dye Content ~95%) | Fluorescent probe; requires light protection. |

| Molecular Weight | 570.64 g/mol | High MW suggests slower dissolution rates. |

| Physical State | Solid (Yellow/Orange powder) | Static-prone; handle with anti-static gun if available. |

| Hydrophobicity (LogP) | High (> 4.5 estimated) | Insoluble in water. Requires organic co-solvent (DMSO/DMF). |

| Absorption Max | Suitable for fluorescence-based detection. |

Part 2: Reagents & Equipment

Critical Reagents:

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Sigma-Aldrich or equivalent).-

Rationale: Water content in DMSO >0.1% can induce premature precipitation of hydrophobic pyrazoles during freeze-thaw cycles.

-

-

Secondary Solvent (Optional): Dimethylformamide (DMF) for materials science applications where DMSO viscosity is undesirable.

-

Aqueous Vehicle: PBS (pH 7.4) or Cell Culture Media (pre-warmed to 37°C).

Equipment:

-

Vortex Mixer (High speed capability).

-

Ultrasonic Water Bath (Frequency ~40 kHz).

-

Amber Glass Vials (Borosilicate) – Essential to prevent photodegradation.

-

P200/P1000 Pipettes with Low-Retention Tips.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Principle: Create a concentrated, stable stock in an organic solvent that ensures complete solubilization before aqueous introduction.

-

Weighing: Accurately weigh 5.71 mg of Pyrazole-72 into a sterile amber glass vial .

-

Tip: Do not use plastic microcentrifuge tubes for long-term storage of hydrophobic dyes in DMSO, as leaching can occur.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Solubilization Cycle:

-

Vortex: 30 seconds at maximum speed.

-

Inspect: Check for floating particulates.[1]

-

Sonicate: If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes. Avoid heating >40°C to prevent degradation.

-

-

Quality Check: The solution should be optically clear and yellow/orange.

-

Aliquot & Storage: Dispense into 50–100

L aliquots to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Preparation of Working Solution (Cell Culture/Assay)

Challenge: The "Crash-Out" Effect. Direct addition of high-concentration DMSO stock to aqueous media often causes rapid precipitation of lipophilic pyrazoles, leading to inconsistent data.

The "Intermediate Dilution" Method:

-

Define Target Concentration: Example: Final assay concentration of 10

M . -

Step 1 (Pre-dilution): Dilute the 10 mM DMSO stock 1:100 into pure DMSO or Ethanol to create a 100

M Intermediate Stock .-

Why? This improves pipetting accuracy (larger volumes) and reduces the local concentration shock when mixing with water.

-

-

Step 2 (Final Dilution): Dilute the 100

M Intermediate Stock 1:10 into pre-warmed Media/Buffer (37°C) with vigorous vortexing during addition.-

Final Conc: 10

M. -

Final DMSO: 0.1% (Well within the <0.5% tolerance for most cell lines).

-

Table: Serial Dilution Scheme for IC50 Determination

| Step | Source Solution | Volume Source ( | Volume Diluent (Media) ( | Final Conc ( | DMSO % |

| 1 | 10 mM Stock | 1.0 | 999 (Media) | 10 | 0.1% |

| 2 | Step 1 Soln | 100 | 900 (Media) | 1.0 | 0.01% |

| 3 | Step 2 Soln | 100 | 900 (Media) | 0.1 | 0.001% |

Note: If precipitation is observed at Step 1, use the "Intermediate Dilution" method described above.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for dissolving and diluting Pyrazole-72 to ensure solubility and experimental integrity.

Figure 1: Decision tree for the solubilization and dilution of hydrophobic Pyrazole-72.

Part 5: Troubleshooting & Stability

| Observation | Root Cause | Corrective Action |

| Cloudiness upon adding to media | "Crash-out" due to low aqueous solubility. | Use the Intermediate Dilution method. Pre-warm media to 37°C. Reduce final concentration. |

| Loss of Fluorescence | Photobleaching or Aggregation. | Store in amber vials . Aggregation (quenching) indicates poor solubility; add 0.05% Tween-20 if compatible with assay. |

| Precipitate in frozen stock | DMSO freezing artifact. | Thaw completely at 37°C and vortex immediately before use. Do not pipette from a semi-frozen slurry. |

Part 6: References

-

Sigma-Aldrich. (n.d.). Product Specification: Pyrazole-72, Dye Content 95% (CAS 85833-79-0). Retrieved from

-

Kucukoglu, K., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(41), 36584–36601. (Context for "Compound 72" as an inhibitor).[2][3][4][5][6] Retrieved from

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for DMSO solubilization of lipophilic drugs).

Sources

- 1. KR20130088197A - Polymorphs of eltrombopag and eltrombopag salts and processes for preparation thereof - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2018183956A1 - Naphthyridines as inhibitors of hpk1 - Google Patents [patents.google.com]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols for Flow Cytometry Analysis of Pyrazole-72 Labeled Cells

Introduction: Unveiling Cellular Dynamics with Pyrazole-72

Flow cytometry is a cornerstone of modern cell analysis, providing rapid, quantitative, and multi-parametric data from single cells.[1] The power of this technology is intrinsically linked to the quality and characteristics of the fluorescent probes used.[1] Pyrazole derivatives have emerged as a versatile class of fluorescent compounds, demonstrating applications in bioimaging and cellular staining.[2][3] Pyrazole-72, a member of this family, presents an opportunity for novel applications in cellular analysis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Pyrazole-72 for labeling cells for flow cytometric analysis. As a novel dye, it is imperative to approach its application with a systematic and rigorous methodology. This document is structured to provide not only step-by-step protocols but also the underlying scientific principles to empower users to optimize its use for their specific experimental needs. We will address the known spectral properties of Pyrazole-72, provide a framework for its empirical spectral characterization, and detail protocols for cell staining, data acquisition, and analysis.

Understanding Pyrazole-72: Spectral Properties and Considerations

A thorough understanding of a fluorophore's spectral properties is fundamental to successful flow cytometry.[4] This dictates the appropriate instrument configuration and informs strategies to mitigate spectral overlap in multi-color experiments.

Known Spectral Characteristics

Pyrazole-72 is commercially available and has a reported maximum absorption wavelength (λmax) of ≤519 nm.[5] This suggests that the dye is likely excitable by a blue (488 nm) or a yellow-green (561 nm) laser, which are common components of modern flow cytometers.

Protocol for Experimental Determination of Pyrazole-72 Emission Spectrum

For researchers with access to a spectrophotometer, the following protocol is recommended to determine the emission maximum of Pyrazole-72.

Objective: To determine the optimal excitation wavelength and the peak emission wavelength of Pyrazole-72.

Materials:

-

Pyrazole-72

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Quartz cuvettes

-

Spectrophotometer with fluorescence detection capabilities

Procedure:

-

Prepare a dilute solution of Pyrazole-72 in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 550 nm) and scan a range of excitation wavelengths (e.g., 450 nm to 530 nm) to find the wavelength of maximum excitation.

-

Emission Spectrum: Using the determined optimal excitation wavelength, scan a range of emission wavelengths (e.g., 520 nm to 700 nm) to identify the peak emission wavelength.

Hypothetical Spectral Profile for Protocol Development

For the purpose of providing a comprehensive protocol in these application notes, we will proceed with a hypothetical emission maximum of approximately 560 nm . This is a scientifically educated estimation based on the known absorption maximum and the typical Stokes shift observed for similar fluorophores.

It is imperative that users of Pyrazole-72 experimentally verify its emission spectrum and adjust the recommended filter sets accordingly.

| Parameter | Value (Hypothetical) | Rationale |

| Excitation Maximum (λex) | ~519 nm | Based on commercially available data.[5] |

| Optimal Laser Line | Blue Laser (488 nm) or Yellow-Green Laser (561 nm) | Common laser lines that are close to the excitation maximum. |

| Emission Maximum (λem) | ~560 nm | Assumed for this protocol. Requires experimental verification. |

| Recommended Emission Filter | 585/40 nm bandpass filter (or similar) | This filter will capture the peak of the hypothetical emission while minimizing bleed-through from shorter wavelength fluorophores. |

Staining Cells with Pyrazole-72: A Step-by-Step Protocol

This protocol provides a general framework for staining live cells with Pyrazole-72. Optimization of dye concentration and incubation time is crucial for achieving optimal signal-to-noise ratio and minimizing cytotoxicity.

Workflow for Cellular Staining with Pyrazole-72

Caption: Workflow for staining cells with Pyrazole-72.

Detailed Staining Protocol

Materials:

-

Cells of interest (suspension or adherent)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

Pyrazole-72 stock solution (e.g., 1 mM in DMSO)

-

Flow cytometry tubes

Protocol:

-

Cell Preparation:

-

For suspension cells, gently pellet the cells by centrifugation (300-400 x g for 5 minutes) and discard the supernatant.

-

For adherent cells, detach cells using a gentle, non-enzymatic method to preserve cell surface integrity.

-

Wash the cells once with PBS.

-

Count the cells and resuspend in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Titration of Pyrazole-72 is essential. Prepare a series of dilutions of the Pyrazole-72 stock solution in complete culture medium. A starting range of 10 nM to 1 µM is recommended.

-

Add the diluted Pyrazole-72 to the cell suspension.

-

Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light. Incubation time may require optimization.

-

After incubation, pellet the cells by centrifugation and discard the supernatant containing unbound dye.

-

-

Washing:

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove any residual unbound dye.[1]

-

-

Resuspension and Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for flow cytometry analysis.

-

Keep the cells on ice and protected from light until acquisition.[8]

-

Flow Cytometer Setup and Data Acquisition

Proper instrument setup is critical for resolving the fluorescent signal of Pyrazole-72 from cellular autofluorescence and other fluorophores in a multi-color panel.

Instrument Configuration

| Laser | Primary Detector | Bandpass Filter | Fluorophore Detected (Example) |

| Blue (488 nm) | B585/40 | 585/40 nm | Pyrazole-72 (Hypothetical) |

| B530/30 | 530/30 nm | FITC, Alexa Fluor 488 | |

| B695/40 | 695/40 nm | PerCP, PerCP-Cy5.5 | |

| Red (640 nm) | R670/30 | 670/30 nm | APC, Alexa Fluor 647 |

| R780/60 | 780/60 nm | APC-Cy7 | |

| Violet (405 nm) | V450/50 | 450/50 nm | Pacific Blue, VioBlue |

| V525/50 | 525/50 nm | Pacific Orange, VioGreen |

Compensation and Controls

Compensation is the process of correcting for spectral overlap between fluorophores.[9][10]

Essential Controls:

-

Unstained Cells: To set the negative population and assess autofluorescence.

-

Single-Stained Controls: Cells stained with only Pyrazole-72 to calculate compensation values for other channels.

-

Fluorescence Minus One (FMO) Controls: To accurately set gates for positive populations, especially in multi-color panels.

Caption: The role of controls in flow cytometry.

Data Analysis and Troubleshooting

Gating Strategy

-

Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris and dead cells.

-

Singlet Gating: Use FSC-A vs. FSC-H to exclude cell doublets.

-

Fluorescence Analysis: Use a histogram or a bivariate dot plot to visualize the Pyrazole-72 signal.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | - Insufficient dye concentration- Short incubation time- Incorrect laser/filter combination | - Titrate Pyrazole-72 to a higher concentration- Increase incubation time- Verify instrument settings based on experimentally determined spectra |

| High Background | - Incomplete washing- Dye precipitation- High dye concentration | - Increase the number of wash steps[1]- Filter the dye solution before use- Titrate Pyrazole-72 to a lower concentration |

| High Cell Death | - Cytotoxicity of the dye- Harsh cell handling | - Reduce dye concentration and/or incubation time- Use gentle pipetting and centrifugation |

| High Compensation Values | - Significant spectral overlap | - Choose fluorophores with more separated emission spectra- Use a flow cytometer with more laser and filter options |

Concluding Remarks

Pyrazole-72 is a promising fluorescent dye for flow cytometry applications. Due to the current lack of publicly available emission data, it is crucial for researchers to perform their own spectral characterization to ensure optimal instrument setup and data quality. The protocols and guidelines presented in these application notes provide a robust framework for the successful implementation of Pyrazole-72 in cellular analysis. By following a systematic approach of optimization and including proper controls, researchers can confidently integrate this novel dye into their flow cytometry workflows.

References

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PMC. [Link]

-

Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzocyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

-

Basic Guide on Pyrazolones: Features and Applications. Prima Chemicals. [Link]

-

Unveiling a versatile heterocycle: pyrazoline – a review. RSC Publishing. [Link]

-

4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. PubMed. [Link]

-

Synthesis, antitumor evaluation and molecular modeling study of novel benzimidazoles and pyrazinobenzimidazoles. scielo.br. [Link]

-

Flow Cytometry: A Comprehensive Guide to Staining Protocols. CLYTE Technologies. [https://www.clytetec.com/blogs/news/flow-cytometry-a-comprehensive-guide-to-staining-protocols]([Link] cytometry-a-comprehensive-guide-to-staining-protocols)

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

-

Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. PMC. [Link]

-

Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. [Link]

-

Functional Probes for Flow Cytometry. FluoroFinder. [Link]

-

Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,. DOI. [Link]

-

Fluorescent Compensation - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

-

A Flow cytometry apoptosis diagrams of control, pyranopyrazole,.... ResearchGate. [Link]

-

A Flow cytometry apoptosis diagrams of control, pyranopyrazole,.... ResearchGate. [Link]

-

"Compensation in Flow Cytometry". In. CU Anschutz School of Medicine. [Link]ometry-shared-resource-files/ludwigcompensationchapter.pdf)

Sources

- 1. Pyrazol for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-72 Dye Content 95 85833-79-0 [sigmaaldrich.com]

- 5. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. primachemicals.com [primachemicals.com]

- 10. Pyrazole CAS 288-13-1 | 807572 [merckmillipore.com]

Troubleshooting & Optimization

Technical Support Center: Mastering Background Fluorescence Reduction with Pyrazole-72

Welcome to the technical support center for Pyrazole-72 (Pz-72), your dedicated resource for overcoming the challenges of background fluorescence in your imaging experiments. As Senior Application Scientists, we have designed this guide to provide you with not only step-by-step protocols but also the scientific reasoning behind them, empowering you to achieve the highest quality data with confidence.

Understanding the Challenge: The Origins of Background Fluorescence

Autofluorescence is the inherent fluorescence emitted by various biological structures within your sample, which can obscure the signal from your specific fluorescent probes, leading to poor signal-to-noise ratios and complicating data interpretation.[1][2][3] The primary culprits of autofluorescence include:

-

Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells, particularly in tissues like the brain, retina, and heart.[4] Lipofuscin emits a broad fluorescence spectrum, making it a significant challenge in many studies.[5][6]

-

Collagen and Elastin: These extracellular matrix proteins are abundant in connective tissues and exhibit strong autofluorescence, typically in the blue and green channels.[1][7]

-

Red Blood Cells: The heme group in red blood cells possesses a porphyrin ring structure that leads to broad autofluorescence.[7]

-

Fixation-Induced Fluorescence: Aldehyde fixatives like formalin can react with amines in tissues to create fluorescent products.[2][8]

Frequently Asked Questions (FAQs)

What is Pyrazole-72 and how does it work?

Pyrazole-72 is a novel quenching agent designed to reduce autofluorescence from various sources, particularly from lipofuscin. While the precise mechanism is proprietary, it is understood that Pz-72, a small molecule with a pyrazole core, effectively absorbs the emitted light from autofluorescent molecules without significantly affecting the signal from your specific fluorophores. This action is analogous to other quenching agents like Sudan Black B, but Pz-72 is engineered to have a lower intrinsic background fluorescence, especially in the red and far-red channels.[9][4]

What are the main advantages of using Pyrazole-72 over traditional methods like Sudan Black B?

While Sudan Black B is effective at quenching lipofuscin-based autofluorescence, it can also introduce its own background signal, particularly in the red and far-red regions of the spectrum.[9][4] Pyrazole-72 is designed to overcome this limitation, offering a better signal-to-noise ratio across a broader range of fluorescent channels.

Experimental Protocol: Using Pyrazole-72 for Autofluorescence Quenching

This protocol provides a general guideline for using Pyrazole-72. Optimization may be required depending on the tissue type, fixation method, and the specific fluorophores used in your experiment.

Reagents and Materials:

-

Pyrazole-72 solution

-

Phosphate-Buffered Saline (PBS)

-

Your prepared tissue sections on slides

-

Staining jars

Step-by-Step Protocol:

-

Rehydration and Permeabilization: If starting from paraffin-embedded sections, deparaffinize and rehydrate your tissue slides as per your standard protocol.

-